molecular formula C22H22N6O3 B2805004 N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1215564-81-0

N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2805004
CAS No.: 1215564-81-0
M. Wt: 418.457
InChI Key: PMEZAIHCIXRDAX-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a heterocyclic compound featuring a triazolo[4,3-a]quinoxaline core substituted with a morpholino group and an N-benzyl acetamide side chain. This structure combines a nitrogen-rich aromatic system with a morpholine ring, which is known to enhance solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-benzyl-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c29-19(23-14-16-6-2-1-3-7-16)15-27-22(30)28-18-9-5-4-8-17(18)24-20(21(28)25-27)26-10-12-31-13-11-26/h1-9H,10-15H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEZAIHCIXRDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves multi-step organic synthesis.

  • Formation of the Triazoloquinoxalinone Core:

    • Starting Materials: Quinoxaline derivatives and hydrazine.

    • Reaction Conditions: Heating under reflux in the presence of an appropriate solvent, such as ethanol or methanol.

    • Key Reaction: Cyclization to form the triazoloquinoxalinone core.

Chemical Reactions Analysis

Chemical Reactions

This compound participates in reactions typical of its functional groups (amide, aromatic rings, triazoloquinoxaline core):

2.1. Hydrolysis

The acetamide group may undergo hydrolysis under acidic or basic conditions to form carboxylic acids:
RCONH2+H3O+/OHRCOOH+NH3\text{RCONH}_2 + \text{H}_3\text{O}^+/\text{OH}^- \rightarrow \text{RCOOH} + \text{NH}_3

2.2. Oxidation/Reduction

Aromatic rings or nucleophilic sites may react with oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄).

2.3. Nucleophilic Substitution

The amide nitrogen may act as a nucleophile in substitution reactions, though steric hindrance from the triazoloquinoxaline core may limit reactivity.

Analytical Methods

Characterization and reaction monitoring rely on advanced techniques:

Method Purpose Key Data
NMR Spectroscopy Structural confirmation (¹H, ¹³C NMR)Proton shifts for aromatic rings, amide signals (~δ 8-10 ppm)
Mass Spectrometry Molecular weight verification (e.g., LC-MS)Molecular ion peak at m/z 436 (calculated)
HPLC Reaction purity assessment and impurity profilingRetention time, UV-VIS detection (λ max ~300 nm for conjugated systems)
IR Spectroscopy Functional group identification (amide I/II bands ~1650/1550 cm⁻¹)Morpholino oxygen absorption (~1100 cm⁻¹)
Thermal Analysis Stability assessment (melting point, decomposition profile)Predicted stability under standard lab conditions

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: Used in the synthesis of more complex organic molecules.

  • Catalyst Development: Potentially used as ligands or catalysts in organic synthesis.

Biology

  • Biochemical Probes: Utilized to study enzyme activities or biochemical pathways.

  • Cellular Studies: Applied in cellular assays to investigate cellular functions and processes.

Medicine

  • Pharmacological Agents: Studied for potential therapeutic effects in various diseases, including cancer and infectious diseases.

  • Drug Delivery Systems: Explored as components in drug delivery systems to enhance the efficacy and targeting of therapeutics.

Industry

  • Materials Science: Used in the development of novel materials with specific properties.

  • Polymer Chemistry: Incorporated into polymers to confer unique chemical or physical characteristics.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide largely depends on its specific application:

  • Enzyme Inhibition: May act as an enzyme inhibitor by binding to the active site or allosteric site, thereby modulating enzyme activity.

  • Receptor Modulation: Could interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Molecular Targets and Pathways

  • Protein Kinases: Potential target in cancer therapy due to its ability to modulate kinase activity.

  • DNA/RNA Binding: May interact with nucleic acids, influencing genetic expression and cellular functions.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Variations:
Compound Name Core Structure Substituents Key Differences
N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide Triazoloquinoxaline 4-morpholino, N-benzyl acetamide Reference compound
N-benzyl-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide () Triazoloquinoxaline 4-thiomorpholino (sulfur-containing) Sulfur replaces oxygen in morpholine ring, altering electronic and steric properties
1-Substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) derivatives () Quinazolinone Varied substitutions (e.g., phenyl, alkyl) Quinazolinone core instead of triazoloquinoxaline; distinct pharmacological targets (e.g., TACE inhibition)
Triazolo[4,3-a]pyrazine derivatives () Triazolopyrazine Cyclopentyl, pyrrolo substituents Pyrazine core vs. quinoxaline; potential differences in receptor binding

Analysis :

  • Morpholino vs.
  • Core Heterocycle: Triazoloquinoxaline (target compound) vs. quinazolinone () or triazolopyrazine (). Quinazolinones are well-documented in anticancer research (e.g., inhibition of MDA-MB-231 cell growth), whereas triazoloquinoxalines may target kinases or neurotransmitter receptors .
Pharmacological Profiles:
  • Triazoloquinoxaline Derivatives: Limited direct data on the target compound, but analogs like those in (triazolopyrazines) are explored for CNS disorders due to their structural similarity to purine-based neurotransmitters .
  • Quinazolinone Derivatives: Exhibit anticancer activity (e.g., inhibition of tumor cell lines via MTT assay) and dipeptidyl peptidase (DPP-IV) inhibition, as seen in .

Research Findings and Limitations

  • Triazoloquinoxaline vs. Quinazolinone: Quinazolinones () show validated anticancer and antidiabetic activities, whereas triazoloquinoxalines remain underexplored in these contexts .

Biological Activity

N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a compound belonging to the class of triazoloquinoxalines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a triazoloquinoxaline core combined with a benzyl group and an acetamide moiety. Its synthesis typically involves several steps:

  • Formation of the Triazoloquinoxaline Core : This is achieved through cyclization reactions involving precursors such as 2-nitroaniline and hydrazine derivatives.
  • Introduction of the Benzyl Group : A nucleophilic substitution reaction is used to attach the benzyl group to the triazoloquinoxaline intermediate.
  • Acetamide Formation : The final step involves reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that compounds within the triazoloquinoxaline family exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans32 µg/mL

These findings suggest that the compound's structure enhances its ability to penetrate microbial cell walls and disrupt essential cellular processes.

Anticancer Activity

Research has also highlighted the compound's potential as an anticancer agent. The mechanism of action is believed to involve interaction with specific molecular targets, leading to apoptosis in cancer cells.

Cancer Cell Line IC50 (µg/mL)
HCT-116 (Colon Cancer)5.0
MCF-7 (Breast Cancer)3.5
A549 (Lung Cancer)7.0

The IC50 values indicate potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin.

The biological activity of this compound can be attributed to its ability to:

  • Inhibit Enzymatic Activity : The triazoloquinoxaline core can bind to enzymes critical for microbial survival and cancer cell proliferation.
  • Induce Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of triazoloquinoxaline derivatives:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives exhibited varying degrees of antimicrobial activity against clinical strains of bacteria and fungi, supporting the need for further optimization in drug design .
  • Anticancer Potential : In vitro studies have shown that compounds similar to this compound can significantly inhibit cell growth in multiple cancer cell lines by inducing cell cycle arrest and apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-(4-morpholino-1-oxo-triazoloquinoxalin-yl)acetamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization of precursors (e.g., quinoxaline derivatives and triazole intermediates) under acidic or basic conditions to form the triazoloquinoxaline core. Subsequent N-benzylation and acetamide formation steps require precise control of reagents (e.g., benzyl halides, acetic anhydride) and catalysts. For scalable production, continuous flow reactors and high-throughput screening of conditions (temperature, solvent polarity) are recommended to optimize yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

  • Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming the benzyl, morpholino, and acetamide substituents. High-resolution mass spectrometry (HR-MS) validates molecular weight, while HPLC (>95% purity) ensures batch consistency. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amide (N-H) bonds .

Q. What preliminary biological activities have been reported for triazoloquinoxaline derivatives?

  • Methodology : In vitro assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., COX-2) are standard. For example, fluorophenyl-substituted analogs (e.g., N-(3-fluorophenyl)-2-{...}acetamide) show COX inhibition up to 75%, suggesting anti-inflammatory potential. Similar protocols can be adapted for this compound .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations clarify binding affinities to targets like kinases or DNA topoisomerases. Conflicting cytotoxicity data (e.g., IC₅₀ variability across cell lines) may arise from off-target effects; orthogonal assays (e.g., siRNA knockdown) validate specificity .

Q. What strategies improve metabolic stability of the morpholino and benzyl substituents in vivo?

  • Methodology : Isotopic labeling (e.g., deuterium at labile C-H bonds) or structural analogs (e.g., replacing benzyl with fluorobenzyl) reduce CYP450-mediated oxidation. Pharmacokinetic studies in rodent models, paired with LC-MS/MS metabolite profiling, identify degradation hotspots .

Q. How do substituent variations (e.g., morpholino vs. pyrrolidino) affect target selectivity?

  • Methodology : Comparative SAR studies using analogs (e.g., N-(3-chloro-4-methylphenyl)-2-{...}acetamide) reveal substituent-driven selectivity. For example, morpholino enhances solubility but may reduce membrane permeability. Radioligand binding assays quantify affinity shifts (e.g., Ki values for kinase targets) .

Key Notes

  • Contradiction Management : Discrepancies in enzyme inhibition data (e.g., COX-1 vs. COX-2 selectivity) may stem from assay conditions (pH, co-factors). Validate using standardized protocols (e.g., Cayman Chemical COX kits) .
  • Advanced Characterization : Cryo-EM or X-ray crystallography of compound-target complexes (e.g., kinase co-crystals) provide atomic-level mechanistic insights .

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